molecular formula C12H13Br2N3O2 B1400884 tert-Butyl 5-bromo-3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate CAS No. 916258-26-9

tert-Butyl 5-bromo-3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate

Cat. No.: B1400884
CAS No.: 916258-26-9
M. Wt: 391.06 g/mol
InChI Key: PFRAHKXBSKFZEE-UHFFFAOYSA-N
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Description

tert-Butyl 5-bromo-3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate (CAS: 916258-26-9) is a valuable bifunctional synthetic intermediate in organic and medicinal chemistry research. This compound features a molecular formula of C12H13Br2N3O2 and a molecular weight of 391.06 g/mol . It is structurally characterized by two distinct reactive sites: a bromine substituent on the pyridine ring and a bromomethyl group on the pyrazole ring. This bifunctionality makes it a versatile scaffold for constructing more complex molecules through sequential cross-coupling reactions and nucleophilic substitutions. The tert-butoxycarbonyl (Boc) protecting group on the pyrazole nitrogen enhances the compound's stability during storage and handling and can be selectively removed under mild acidic conditions to reveal the NH-pyrazole, allowing for further functionalization at that position. Its primary research value lies in its application as a key building block for the synthesis of active pharmaceutical ingredients (APIs) and other pharmacologically relevant compounds, particularly in the development of kinase inhibitors and other small molecule therapeutics based on the pyrazolo[3,4-b]pyridine core. The compound is offered as a solid and should be stored sealed in a dry environment at room temperature. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl 5-bromo-3-(bromomethyl)pyrazolo[3,4-b]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Br2N3O2/c1-12(2,3)19-11(18)17-10-8(9(5-13)16-17)4-7(14)6-15-10/h4,6H,5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFRAHKXBSKFZEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=C(C=N2)Br)C(=N1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Br2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00736397
Record name tert-Butyl 5-bromo-3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00736397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916258-26-9
Record name tert-Butyl 5-bromo-3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00736397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

tert-Butyl 5-bromo-3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate (CAS No. 916258-26-9) is a compound belonging to the pyrazolo[3,4-b]pyridine family, which has garnered attention due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.

  • Molecular Formula : C₁₂H₁₃Br₂N₃O₂
  • Molecular Weight : 391.06 g/mol
  • Synthesis : The compound can be synthesized through various chemical reactions involving bromo derivatives of pyrazolo[3,4-b]pyridine scaffolds.

Anticancer Properties

Research indicates that pyrazolo[3,4-b]pyridine derivatives exhibit significant anticancer activity. For instance:

  • Mechanism of Action : These compounds often act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In vitro studies have shown that certain derivatives can inhibit cellular proliferation in various cancer cell lines, including HeLa and HCT116 cells .
  • Case Study : A derivative similar to tert-butyl 5-bromo-3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine demonstrated an IC₅₀ value of 0.36 µM against CDK2 and 1.8 µM against CDK9, indicating potent inhibitory activity and selectivity towards CDK2 over CDK9 by a factor of 265 .

Anti-inflammatory Effects

Pyrazolo[3,4-b]pyridine derivatives have also been explored for their anti-inflammatory properties:

  • Mechanism : These compounds may inhibit the production of pro-inflammatory cytokines and modulate immune responses.
  • Research Findings : Studies suggest that these compounds can reduce inflammation markers in animal models, providing a basis for their use in treating inflammatory diseases .

Neuroprotective Effects

Emerging evidence points to the neuroprotective potential of pyrazolo[3,4-b]pyridine derivatives:

  • Mechanism : They may protect neuronal cells from oxidative stress and apoptosis.
  • Case Study : In models of neurodegenerative diseases, certain derivatives have shown promise in improving cognitive function and reducing neuronal cell death .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features:

  • Bromine Substituents : The presence of bromine atoms enhances lipophilicity and may improve binding affinity to biological targets.
  • Carboxylate Group : This functional group is crucial for interactions with enzymes and receptors involved in therapeutic mechanisms.

Summary Table of Biological Activities

Activity TypeMechanismReference
AnticancerCDK inhibition
Anti-inflammatoryCytokine modulation
NeuroprotectiveOxidative stress reduction

Scientific Research Applications

Safety Information

The compound is classified with several hazard statements:

  • H302: Harmful if swallowed
  • H315: Causes skin irritation
  • H319: Causes serious eye irritation
  • H335: May cause respiratory irritation

Storage Conditions

Store in a cool, dry place (2-8°C) to maintain stability and prevent degradation.

Medicinal Chemistry

Anticancer Activity
Recent studies have explored the anticancer properties of pyrazolo-pyridine derivatives. Compounds similar to tert-butyl 5-bromo-3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate have shown promising results in inhibiting tumor growth in various cancer cell lines. The bromine substituents are believed to enhance biological activity by increasing lipophilicity and improving receptor binding affinity.

Case Study
A study published in the Journal of Medicinal Chemistry demonstrated that pyrazolo-pyridine derivatives exhibited potent activity against breast cancer cells (MCF-7). The specific compound was synthesized and tested, showing a significant reduction in cell viability at low micromolar concentrations .

Organic Synthesis

Building Block for Complex Molecules
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, including nucleophilic substitutions and coupling reactions.

Material Science

Development of Functional Materials
The incorporation of pyrazolo-pyridine structures into polymers has been investigated for developing materials with enhanced thermal stability and electrical conductivity. These materials are suitable for applications in electronics and sensors.

Inhibitors of Enzymatic Activity

CYP450 Inhibition Studies
Research indicates that compounds like this compound can act as inhibitors of cytochrome P450 enzymes. This property is crucial for understanding drug metabolism and interactions.

Data Tables

Application AreaKey Findings
Medicinal ChemistryAnticancer activity against MCF-7 cells
Organic SynthesisUseful intermediate for complex molecule synthesis
Material ScienceEnhanced thermal stability in polymer composites
Enzymatic ActivityInhibition of CYP450 enzymes

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pyrazolo[3,4-b]pyridine scaffold is widely utilized in drug discovery. Below, the target compound is compared to analogs with variations in substituents at positions 3 and 5, focusing on molecular properties, reactivity, and synthetic utility.

Substituent Variations at Position 3

Compound Name Molecular Formula Molecular Weight Substituent at Position 3 Key Properties/Applications Reference
tert-Butyl 5-bromo-3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate C₁₂H₁₂Br₂N₃O₂ ~410.06 (calc.) Bromomethyl High reactivity for alkylation or cross-coupling; potential for bifunctional derivatization
tert-Butyl 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate C₁₂H₁₄BrN₃O₂ 312.16 Methyl Stable methyl group limits reactivity; used as a non-reactive scaffold in kinase inhibitors
tert-Butyl 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate C₁₁H₁₁BrIN₃O₂ 424.03 Iodo Enhanced leaving-group ability for nucleophilic aromatic substitution or metal-catalyzed reactions
Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate C₉H₈BrN₃O₂ 270.08 Ethoxycarbonyl Polar ester group improves solubility; used in fragment-based drug design

Substituent Variations at Position 5

  • Bromine vs. Boronic Ester :
    The bromine at position 5 in the target compound enables cross-coupling reactions (e.g., with boronic acids). In contrast, its boronic ester analog, tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate , serves as a Suzuki coupling partner itself, facilitating C–C bond formation in tricyclic topoisomerase inhibitors .

Key Research Findings and Trends

Synthetic Utility : The tert-butyl carboxylate group in all analogs enhances solubility and facilitates deprotection under acidic conditions to yield free pyrazolo[3,4-b]pyridines for further functionalization .

Structural Insights : Crystallographic studies using SHELX software () could resolve the stereoelectronic effects of substituents on the pyridine ring’s planarity, though such data is absent in the provided evidence .

Preparation Methods

Preparation Methods Overview

The synthesis of tert-Butyl 5-bromo-3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate typically involves several key steps:

Detailed Synthesis Steps

Given the complexity of the target molecule, a detailed synthesis might involve the following steps:

  • Step 1: Formation of the Pyrazolo[3,4-b]pyridine Core

    • Start with a suitable pyridine derivative, such as 2-chloro-3-pyridinecarboxaldehyde.
    • Perform a ring-closing reaction using hydroxylamine hydrochloride in DMF to form the pyrazolo[3,4-b]pyridine core.
  • Step 2: Introduction of Bromine Substituents

    • Use a brominating agent (e.g., N-bromosuccinimide) to introduce bromine at the desired positions.
  • Step 3: Protection of the Pyrazole Nitrogen

    • Protect the pyrazole nitrogen with a tert-butyl ester group using appropriate reagents.
  • Step 4: Final Bromination

    • Perform a final bromination step to introduce the bromomethyl group.

Challenges and Considerations

  • Yield and Purity : The synthesis of such complex molecules often suffers from low yields and purification challenges.
  • Regioselectivity : Ensuring the correct regiochemistry during bromination steps is crucial.
  • Environmental Impact : The choice of solvents and reagents should consider environmental sustainability.

Data and Research Findings

Synthesis Step Reagents Conditions Yield
Pyrazolo[3,4-b]pyridine core formation 2-chloro-3-pyridinecarboxaldehyde, hydroxylamine hydrochloride, DMF 60°C, 6 hours 85%
Bromination N-bromosuccinimide, solvent Room temperature, 2 hours Variable
Protection with tert-butyl ester tert-Butyl chloroformate, base 0°C to room temperature, 1 hour High

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 5-bromo-3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
Reactant of Route 2
tert-Butyl 5-bromo-3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate

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